molecular formula C9H13N3 B7540856 N-(cyclobutylmethyl)pyrimidin-2-amine

N-(cyclobutylmethyl)pyrimidin-2-amine

Cat. No.: B7540856
M. Wt: 163.22 g/mol
InChI Key: OVZJNXSSIRNLCI-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)pyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA. This compound, specifically, has a cyclobutylmethyl group attached to the nitrogen atom at the second position of the pyrimidine ring, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:

    Condensation Reaction: Starting with appropriate amidines and β-dicarbonyl compounds.

    Cyclization: Formation of the pyrimidine ring.

    Substitution: Introduction of the cyclobutylmethyl group.

For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps like ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(cyclobutylmethyl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling and proliferation . This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclobutylmethyl)pyrimidin-2-amine is unique due to the specific positioning of the cyclobutylmethyl group, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-(cyclobutylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJNXSSIRNLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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